molecular formula C18H28N2O4 B2553569 2-(3,4-Dimethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide CAS No. 1421490-50-7

2-(3,4-Dimethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide

Cat. No.: B2553569
CAS No.: 1421490-50-7
M. Wt: 336.432
InChI Key: AVVMTZVBKGMQFZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is an organic compound with a complex structure that includes a piperidine ring, a dimethoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-(2-methoxyethyl)piperidine in the presence of a base such as triethylamine to yield the desired acetamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3,4-dihydroxyphenyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-22-11-10-20-8-6-15(7-9-20)19-18(21)13-14-4-5-16(23-2)17(12-14)24-3/h4-5,12,15H,6-11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVMTZVBKGMQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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